molecular formula C12H15ClFNO B2680065 N-(1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-YL)acetamide CAS No. 1542259-91-5

N-(1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-YL)acetamide

Cat. No. B2680065
CAS RN: 1542259-91-5
M. Wt: 243.71
InChI Key: LTTFZSPFRXTAQL-UHFFFAOYSA-N
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Description

“N-(4-Chloro-3-fluorophenyl)acetamide” and “2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide” are chemical compounds with the molecular formulas C8H7ClFNO and C8H6Cl2FNO, respectively . They are provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide” is represented by the InChI 1S/C8H6Cl2FNO/c9-4-8(13)12-5-1-2-7(11)6(10)3-5/h1-3H,4H2,(H,12,13) .


Physical And Chemical Properties Analysis

The molecular weight of “2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide” is 222.04 . The predicted boiling point is 360.2±42.0 °C and the predicted density is 1.479±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Pharmacological Properties

  • A study involved the synthesis of novel derivatives related to N-(1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-yl)acetamide, which showed significant anti-inflammatory activity. This suggests potential applications in developing treatments for inflammatory conditions (Sunder & Maleraju, 2013).

Metabolic Studies and Potential Risks

  • Comparative metabolism studies of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes highlighted the metabolic pathways of related compounds. Understanding these pathways is crucial for assessing the potential toxicological risks associated with exposure to similar chemicals (Coleman et al., 2000).

Chemical Properties and Potential Applications

  • Research into the spectroscopic and quantum mechanical properties of bioactive benzothiazolinone acetamide analogs, including compounds structurally similar to N-(1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-yl)acetamide, provided insights into their potential as photosensitizers in dye-sensitized solar cells (DSSCs). This indicates a possible application in the development of more efficient solar energy conversion technologies (Mary et al., 2020).

Material Science Applications

  • The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leading to the formation of silaheterocyclic compounds suggests potential applications in the development of new materials with unique properties for industrial applications (Lazareva et al., 2017).

Safety and Hazards

Sigma-Aldrich provides “2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide” as part of a collection of unique chemicals and does not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity . The safety information includes that it should be stored under the class code 11 - Combustible Solids .

properties

IUPAC Name

N-[1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFNO/c1-8(16)15-12(2,3)7-9-4-5-10(13)11(14)6-9/h4-6H,7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTFZSPFRXTAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C)CC1=CC(=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-ol (8.61 g, 42.50 mmol), acetonitrile (13 mL, 255.0 mmol) and acetic acid (80 mL) was added sulfuric acid (13 mL) dropwise and the mixture was heated at 65° C. for 5 h. The mixture was cooled to rt and poured into ice water (400 mL) and the resulting mixture was adjusted to pH>11 with NaOH, and extracted with EtOAc (150 mL×3). The combined organic phases were washed with brine (150 mL×2), dried over anhydrous Na2SO4 (40 g) and filtered. The filtrate was concentrated in vacuo. The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=2:1) to give the title compound as a yellow solid (4.38 g, 42.1%). The compound was characterized by the following spectroscopic data:
Quantity
8.61 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
42.1%

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